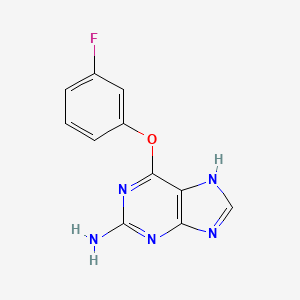
6-(3-fluorophenoxy)-7H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-fluorophenoxy)-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenoxy)-7H-purin-2-amine typically involves the reaction of 3-fluorophenol with a suitable purine precursor under specific conditions. One common method involves the use of sodium methoxide in dimethylacetamide (DMA) as a solvent to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of inorganic bases instead of more hazardous reagents like potassium t-butoxide has been explored to improve safety and scalability . Additionally, crystallization methods are employed for the separation and purification of the final product, making the process more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-fluorophenoxy)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Aplicaciones Científicas De Investigación
6-(3-fluorophenoxy)-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 6-(3-fluorophenoxy)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines: These compounds share a similar phenoxy group but differ in their core structure and fluorination pattern.
4-(4-chloro-3-(trifluoromethyl)-phenyl)-4-piperidinol: This compound has a similar phenyl group with different substituents, leading to distinct biological activities.
Uniqueness
6-(3-fluorophenoxy)-7H-purin-2-amine is unique due to its specific purine core structure combined with the fluorophenoxy group. This combination imparts unique chemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H8FN5O |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
6-(3-fluorophenoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C11H8FN5O/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17) |
Clave InChI |
HSOZKEMBTWWVCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
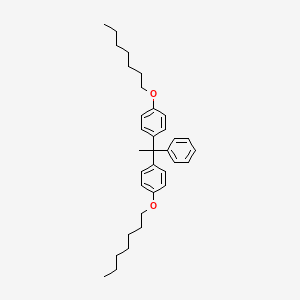
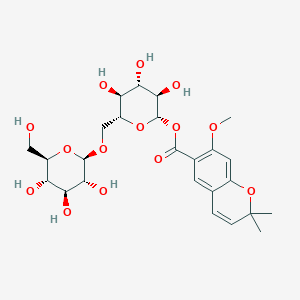
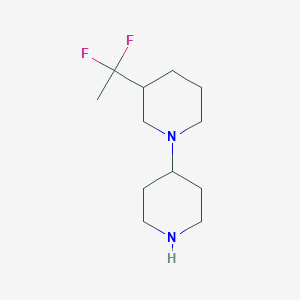
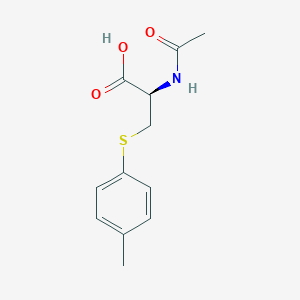
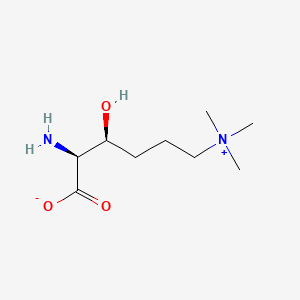
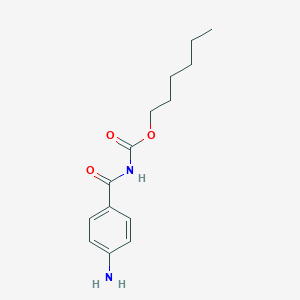
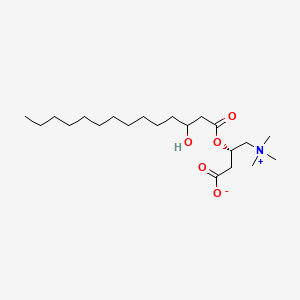
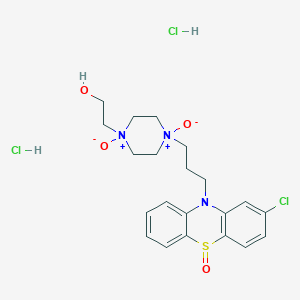
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
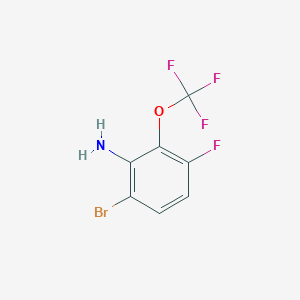
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
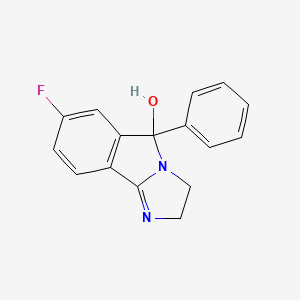
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
